molecular formula C19H17NO4S B569507 Tazarotenic acid sulfone CAS No. 603952-63-2

Tazarotenic acid sulfone

Katalognummer B569507
CAS-Nummer: 603952-63-2
Molekulargewicht: 355.408
InChI-Schlüssel: SNSJBSLKHBITIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tazarotenic acid sulfone is a molecule with the formula C19H17NO4S . It is a metabolite of Tazarotene, which is a prodrug that is rapidly converted to tazarotenic acid . Tazarotenic acid is a thiochromane that is acetylene in which the hydrogens are replaced by 5-carboxypyridin-2-yl and 4,4-dimethylthiochroman-6-yl groups .


Synthesis Analysis

Tazarotene is metabolized rapidly to tazarotenic acid, which is subsequently metabolized to an inactive sulfoxide and sulfone . The oxidative metabolites of tazarotenic acid, whose formation are catalyzed by CYP26A1 and CYP26B1, were characterized using recombinant enzymes .


Molecular Structure Analysis

The molecular structure of Tazarotenic acid sulfone is represented by the formula C19H17NO4S . The exact structure can be found in the PubChem database .


Chemical Reactions Analysis

Tazarotenic acid is oxidatively metabolized by CYP26A1 and CYP26B1 on the predicted moiety, with in vitro rates of metabolite formation by CYP26A1 and CYP26B1 being the highest across a panel of enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Tazarotenic acid sulfone is 355.4 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Wissenschaftliche Forschungsanwendungen

  • Metabolism of Tazarotenic Acid : Tazarotenic acid is converted to its inactive sulfoxide metabolite primarily through the action of cytochrome P450 2C8 and flavin-containing monooxygenases in human liver microsomes (Attar et al., 2003).

  • Disposition and Biotransformation : Oral administration of tazarotene leads to the formation of tazarotenic acid, which is the major circulating metabolite in the blood. A significant portion of this metabolite is further oxidized to tazarotenic acid sulfoxide and excreted in urine (Attar et al., 2005).

  • Clinical Pharmacokinetics : Tazarotene undergoes rapid hydrolysis to tazarotenic acid, which does not accumulate in adipose tissue. It is rapidly eliminated via urinary and fecal pathways with a terminal half-life of about 18 hours (Tang-Liu et al., 1999).

  • Degradation Chemistry : Tazarotene shows instability under acidic, basic hydrolytic, oxidative, and photolytic conditions. Tazarotenic acid is a major degradation product and active metabolite under these conditions (Singh et al., 2020).

  • Receptor-Selective Activity : Tazarotenic acid, formed from tazarotene, binds to retinoic acid receptors in human skin, showing selectivity for RARβ and RARγ subtypes. This selectivity potentially limits undesirable effects at the receptor level (Chandraratna, 1996).

  • Treatment of Psoriasis and Acne Vulgaris : Tazarotenic acid is used in the treatment of psoriasis and acne vulgaris, where it normalizes keratinocyte differentiation, reverses hyperproliferation, and has anti-inflammatory effects (Chandraratna, 1997).

  • Deesterification in Human Blood and Liver : Tazarotene undergoes hydrolysis to tazarotenic acid in human blood and liver microsomes. The hydrolysis involves paraoxon-inhibitable forms of esterases (Madhu et al., 1997).

  • Topical Therapy : Tazarotene, as a pro-drug of tazarotenic acid, has shown efficacy in treating psoriasis, acne vulgaris, and photoaging when used topically (Guenther, 2002).

Wirkmechanismus

Target of Action

Tazarotenic acid sulfone, like its parent compound Tazarotene, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARα, RARβ, and RARγ . It shows relative selectivity for rarβ and rarγ . These receptors play a crucial role in regulating cell growth and differentiation .

Mode of Action

It is known that the active form of the drug binds to the rars and may modify gene expression . This interaction with the RARs results in changes in the growth and differentiation of cells .

Biochemical Pathways

Upon topical application, Tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid .

Pharmacokinetics

The systemic bioavailability of Tazarotene (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

Tazarotene has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . It is used to treat psoriasis, acne, and sun-damaged skin .

Action Environment

The efficacy of Tazarotene can be influenced by environmental factors. For instance, the therapy is more effective when used with the daily application of sunscreen . Additionally, the systemic bioavailability of Tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) due to decreases in plaque elevation and scaling resulting from successful treatment .

Safety and Hazards

Tazarotenic acid sulfone is a known teratogen . More detailed safety and hazard information can be found in the SDS and the FDA Global Substance Registration System .

Zukünftige Richtungen

Tazarotenic acid sulfone has potential therapeutic use for hand osteoarthritis . It also merits further investigation as an anticancer therapy . More research is needed to fully understand its potential applications.

Eigenschaften

IUPAC Name

6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSJBSLKHBITIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazarotenic acid sulfone

CAS RN

603952-63-2
Record name Tazarotenic acid sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZAROTENIC ACID SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3X0V37NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.